molecular formula C10H13NO3S B13183836 Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate

Cat. No.: B13183836
M. Wt: 227.28 g/mol
InChI Key: KUQKXJSLRDMJKL-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as Cu2O .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. For example, the use of MeCN as a reaction solvent and the replacement of expensive catalysts with more cost-effective alternatives like Cu2O can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound’s effects are mediated through its interaction with enzymes and receptors involved in inflammation, pain, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities.

Uniqueness

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is unique due to its specific combination of the thiazole ring with the oxane-4-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The thiazole structure often contributes to the compound's interaction with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound AEscherichia coli0.0040.008
Compound BStaphylococcus aureus0.0020.004
This compoundPseudomonas aeruginosaTBDTBD

The above table illustrates the efficacy of various thiazole derivatives against specific bacterial strains. Notably, this compound's MIC and MBC values are yet to be determined (TBD), indicating ongoing research into its antimicrobial potency.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties . Various studies have reported that these compounds can inhibit cell proliferation in cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of thiazole derivatives on cancer cell lines such as HCT116 and HeLa, it was observed that compounds similar to this compound exhibited significant cytotoxicity.

Key Findings:

  • IC50 Values: Compounds showed IC50 values ranging from 2 µM to 10 µM across different cell lines.
  • Mechanism of Action: The compounds induced apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the carboxylate group can significantly influence its potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups at position 5Increased antimicrobial activity
Alkyl substitutions at position 2Enhanced anticancer efficacy

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-13-9(12)10(2-5-14-6-3-10)8-11-4-7-15-8/h4,7H,2-3,5-6H2,1H3

InChI Key

KUQKXJSLRDMJKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2=NC=CS2

Origin of Product

United States

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